1H-Benzimidazolium, 1,3-dimethyl-, iodide
Description
Historical Context and Evolution in Chemical Research
The chemistry of N-heterocyclic carbenes (NHCs) and their precursors has a rich history, though their widespread application is a more recent development. While the parent benzimidazole (B57391) molecule has long been recognized for its structural similarity to naturally occurring compounds like purines, its derivatives, particularly the N,N'-disubstituted benzimidazolium salts, gained significant traction with the rise of NHC chemistry. researchgate.netnih.gov
The isolation of the first stable crystalline NHC by Arduengo in 1991 marked a pivotal moment, sparking a surge of interest in these molecules. inonu.edu.tr This discovery shifted the perception of carbenes from transient, highly reactive intermediates to accessible and versatile species. Consequently, research into their stable precursors, such as imidazolium (B1220033) and benzimidazolium salts, intensified. rsc.orgacs.org Scientists began to explore systematic methods for synthesizing a wide array of these salts through the alkylation of N-substituted imidazoles and benzimidazoles. researchgate.net This evolution has established benzimidazolium salts as indispensable reagents in the synthesis of NHCs, which are now fundamental tools in organometallic chemistry and catalysis. nih.govrdd.edu.iq
Significance of 1H-Benzimidazolium, 1,3-dimethyl-, iodide in Modern Chemical Synthesis and Catalysis
This compound stands out as a particularly useful and versatile member of the benzimidazolium salt family. Its primary significance lies in its role as a precursor to 1,3-dimethylbenzimidazol-2-ylidene, a widely used N-heterocyclic carbene. This carbene, generated in situ from the salt, can function as a potent organocatalyst or as a ligand for transition metals, forming stable metal-NHC complexes. nih.govresearchgate.net
The applications of this compound as a catalyst or catalyst precursor are extensive and varied. It has proven effective in facilitating a range of important organic transformations. alfachemic.com For instance, it is employed in the Knoevenagel condensation, a classic carbon-carbon bond-forming reaction. It also serves as a catalyst for the intermolecular Stetter reaction, enabling the formation of 1,4-dicarbonyl compounds. tci-thaijo.org Its utility extends to promoting umpolung (reactivity inversion) reactions, Grignard allylic substitutions, and the acylation of alcohols. alfachemic.comchemicalbook.com
Table 1: Selected Catalytic Applications of this compound
| Catalytic Application | Description |
|---|---|
| Domino Ring-Opening Redox Amidation | Facilitates a cascade reaction sequence involving ring-opening and amidation. alfachemic.com |
| Knoevenagel Condensation | A classic C-C bond formation reaction between an active hydrogen compound and a carbonyl group. alfachemic.com |
| Intramolecular Stereoselective Protonation | Enables the controlled addition of a proton within a molecule to create a specific stereoisomer. alfachemic.com |
| Grignard Allylic Substitution | Plays a role in the substitution reaction involving Grignard reagents and allylic substrates. alfachemic.com |
| Acylation of Alcohols | Catalyzes the process of introducing an acyl group into an alcohol. alfachemic.comchemicalbook.com |
| Umpolung Reactions | Promotes the reversal of polarity of a functional group. alfachemic.com |
| Intermolecular Stetter Reaction | Catalyzes the 1,4-addition of an aldehyde to an activated double bond. tci-thaijo.org |
Fundamental Structural Features and Unique Chemical Reactivity Considerations
The structure of this compound consists of a positively charged 1,3-dimethylbenzimidazolium cation and a negatively charged iodide anion. The cation features a planar bicyclic system where a benzene (B151609) ring is fused to an imidazolium ring. Two methyl groups are attached to the nitrogen atoms at positions 1 and 3.
The key to its reactivity is the proton at the C2 position of the imidazolium ring (the carbon atom situated between the two nitrogen atoms). This proton is acidic due to the electron-withdrawing nature of the adjacent positively charged nitrogen atoms. The central chemical transformation of this salt is its deprotonation at the C2 position by a base to yield the corresponding free N-heterocyclic carbene. rsc.org
The synthesis of the salt itself is typically achieved through the quaternization of 1-methylbenzimidazole (B167850) with methyl iodide, or through a one-pot reaction from 1H-benzimidazole with an excess of an alkylating agent like iodomethane (B122720) or methylene (B1212753) iodide in the presence of a base. nih.govchemicalbook.comresearchgate.net Crystallographic studies of similar benzimidazolium salts reveal that in the solid state, the planar cations can engage in π–π stacking interactions, arranging themselves in layers. researchgate.netnih.gov
Table 2: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 7181-87-5 |
| Molecular Formula | C₉H₁₁IN₂ alfachemic.com |
| Molecular Weight | 274.10 g/mol |
| Appearance | Solid |
| Melting Point | 137-142 °C |
| Canonical SMILES | CN1C=N+C.[I-] alfachemic.com |
| InChI Key | RQGURHMTNSNBQX-UHFFFAOYSA-M alfachemic.com |
Properties
Molecular Formula |
C9H13IN2 |
|---|---|
Molecular Weight |
276.12 g/mol |
IUPAC Name |
1,3-dimethyl-1,2-dihydrobenzimidazol-1-ium;iodide |
InChI |
InChI=1S/C9H12N2.HI/c1-10-7-11(2)9-6-4-3-5-8(9)10;/h3-6H,7H2,1-2H3;1H |
InChI Key |
QCGAZKLYSNQZNE-UHFFFAOYSA-N |
Canonical SMILES |
C[NH+]1CN(C2=CC=CC=C21)C.[I-] |
Origin of Product |
United States |
Synthetic Methodologies for 1h Benzimidazolium, 1,3 Dimethyl , Iodide
Direct Alkylation Approaches
The most prevalent and straightforward method for synthesizing 1H-Benzimidazolium, 1,3-dimethyl-, iodide is through the direct N,N'-dialkylation of the 1H-Benzimidazole precursor. This approach involves the sequential addition of two methyl groups to the nitrogen atoms of the imidazole (B134444) ring.
Reaction of 1H-Benzimidazole with Iodomethane (B122720)
The synthesis is typically achieved by reacting 1H-Benzimidazole with an excess of iodomethane in the presence of a base. The general procedure involves charging a reaction vessel with 1H-Benzimidazole, a suitable base such as potassium carbonate (K2CO3), and a solvent like acetonitrile (B52724). Iodomethane is then added to the mixture. The reaction proceeds by the deprotonation of the N-H proton of the benzimidazole (B57391) by the base, forming a benzimidazolide (B1237168) anion. This anion then acts as a nucleophile, attacking the electrophilic methyl group of iodomethane in a classic SN2 reaction. Since there are two nitrogen atoms that can be alkylated, an excess of iodomethane is used to ensure the formation of the desired disubstituted product. The reaction is typically heated to drive it to completion.
One established laboratory-scale procedure involves adding 1H-Benzimidazole, potassium carbonate, and iodomethane to acetonitrile in a sealed tube. The mixture is then heated, for instance at 83°C for 18 hours. After the reaction is complete, the mixture is filtered while hot to remove insoluble inorganic salts. The product crystallizes from the filtrate upon cooling and can be collected by filtration, washed, and dried, yielding the target compound.
Optimization of Reaction Conditions and Solvent Effects
The efficiency and yield of the direct alkylation are highly dependent on the reaction conditions. Key parameters for optimization include the choice of base, solvent, temperature, and reaction time.
Base Selection: The base plays a crucial role in deprotonating the 1H-Benzimidazole. While strong bases like sodium hydride (NaH) can be used, weaker inorganic bases like potassium carbonate (K2CO3) are often preferred. K2CO3 is strong enough to facilitate the reaction but mild enough to minimize the formation of unwanted byproducts, which can be an issue with more potent bases.
Solvent Effects: The choice of solvent influences the solubility of the reactants and the rate of the SN2 reaction. Polar aprotic solvents are generally favored for this type of alkylation. Acetonitrile is a commonly used solvent that effectively dissolves the reactants and facilitates the nucleophilic substitution. Other polar aprotic solvents such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) can also be employed. The optimal solvent is often determined empirically to achieve the best balance of reaction rate and product purity.
The table below summarizes the typical reagents and conditions used in this synthetic approach.
| Parameter | Condition | Rationale |
| Starting Material | 1H-Benzimidazole | Precursor heterocycle |
| Alkylating Agent | Iodomethane (CH3I) | Provides the methyl groups |
| Base | Potassium Carbonate (K2CO3) | Deprotonates the N-H group |
| Solvent | Acetonitrile | Polar aprotic solvent, facilitates SN2 reaction |
| Temperature | Elevated (e.g., 83°C) | Increases reaction rate |
One-Pot Synthetic Routes
While direct alkylation of pre-existing 1H-Benzimidazole is the most common route to this compound, the broader field of benzimidazole synthesis includes various one-pot methods starting from simpler precursors. These methods typically involve the condensation of an o-phenylenediamine (B120857) with an aldehyde or carboxylic acid to form the benzimidazole ring system in a single procedural step nih.govumich.eduresearchgate.netrasayanjournal.co.in.
For instance, a one-pot synthesis of 2-substituted benzimidazoles can be achieved by reacting o-phenylenediamine with an aldehyde in the presence of a catalyst, such as lanthanum chloride, in acetonitrile at room temperature nih.gov. However, these methods are primarily designed for forming the benzimidazole core with substitution at the 2-position. Synthesizing this compound in a one-pot reaction from o-phenylenediamine would require a tandem process of cyclization followed by a double N-alkylation. Such specific one-pot procedures for the title compound are not widely reported, and the stepwise approach of first preparing 1H-Benzimidazole followed by its di-methylation remains the standard and more controlled synthetic strategy.
Synthesis of Substituted this compound Derivatives
The synthesis of derivatives of this compound, where substituents are present on the benzene (B151609) ring, follows a similar direct alkylation strategy. The key difference is the use of a substituted 1H-Benzimidazole as the starting material.
Introduction of Electron-Withdrawing and Electron-Donating Groups (e.g., Nitro-Substituted Analogues)
To synthesize derivatives with electron-withdrawing groups, such as a nitro group, the corresponding substituted precursor is used. For example, the synthesis of 1,3-dimethyl-4-nitro-1H-benzimidazolium iodide starts with 4-nitro-1H-benzimidazole kennesaw.edu. The alkylation reaction is then carried out using iodomethane and a base, analogous to the synthesis of the unsubstituted compound.
The general synthetic scheme involves the N-alkylation of a substituted 1H-benzimidazole. This method is versatile and can be applied to precursors bearing a variety of functional groups, including both electron-donating groups (e.g., -CH3, -OCH3) and electron-withdrawing groups (e.g., -NO2, -Cl) nih.gov.
Impact of Substituents on Synthetic Yields and Purity
The presence of substituents on the benzimidazole ring can significantly impact the synthetic outcome. Electron-withdrawing groups, like the nitro group, increase the acidity of the N-H proton. This can make the starting material more susceptible to side reactions, particularly if the reaction conditions are not carefully controlled.
For the synthesis of 1,3-dimethyl-4-nitro-1H-benzimidazolium iodide, the choice of base is critical. The nitro-substituted compound is more sensitive to the base used in its synthesis kennesaw.edu. Using a base that is too strong can lead to the formation of unwanted byproducts and lower the purity of the final product. Potassium carbonate has been identified as an optimal base because it is strong enough to drive the reaction to completion while being weak enough to minimize side reactions kennesaw.edu. In contrast, electron-donating groups generally have a less pronounced effect on the acidity of the N-H proton and may lead to higher yields under standard conditions acs.org.
The following table compares the synthesis of the unsubstituted compound with a nitro-substituted derivative, highlighting the key differences.
| Feature | This compound | 1,3-Dimethyl-4-nitro-1H-benzimidazolium iodide |
| Starting Material | 1H-Benzimidazole | 4-Nitro-1H-benzimidazole |
| Reactivity | Standard | More sensitive to base due to electron-withdrawing NO2 group kennesaw.edu |
| Optimal Base | Potassium Carbonate (K2CO3) | Potassium Carbonate (K2CO3) to avoid byproducts kennesaw.edu |
| Purity Concerns | Standard purification | Requires careful control of basicity to ensure high purity kennesaw.edu |
Purification Techniques and Purity Assessment
The purification of this compound is a critical step following its synthesis to ensure the removal of unreacted starting materials, byproducts, and other impurities. The selection of an appropriate purification method is essential for obtaining a product of high purity, which is crucial for its subsequent applications, such as in the synthesis of N-heterocyclic carbenes. Common techniques employed for the purification of this ionic liquid include crystallization, trituration, and thorough characterization of the final product using spectroscopic and spectrometric methods.
Crystallization and Trituration Methods
Crystallization is a widely used technique for the purification of this compound. One documented method involves the direct crystallization from the reaction mixture. After the synthesis, which is typically carried out in acetonitrile, the hot reaction mixture is filtered to remove any insoluble materials. The filtrate is then cooled, often in an ice water bath, to induce the precipitation of the product as white crystals. These crystals are subsequently collected by filtration, washed with a non-polar solvent such as petroleum ether to remove any remaining soluble impurities, and then dried under reduced pressure.
Trituration is another effective and straightforward method for the purification of this compound, often resulting in a high yield of pure product. This technique involves washing the crude solid product with a suitable solvent in which the desired compound is insoluble, while the impurities are soluble. The simplicity and efficiency of trituration make it a valuable method for obtaining highly pure 1,3-dimethyl-4-nitro-1H-benzimidazolium iodide, a related derivative, suggesting its applicability for the title compound as well. chemicalbook.com
A general procedure for the synthesis of this compound involves the reaction of 1H-benzo[d]imidazole with iodomethane in the presence of a base like potassium carbonate in acetonitrile. The mixture is heated for an extended period, after which the crude product is isolated and purified. researchgate.net
Spectroscopic and Spectrometric Characterization of Synthetic Products
To confirm the identity and assess the purity of the synthesized this compound, a combination of spectroscopic and spectrometric techniques is employed. These methods provide detailed information about the molecular structure and the presence of any residual impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy is a primary tool for the characterization of this compound. 1H NMR spectroscopy is particularly useful for verifying the presence of the methyl groups and the protons on the benzimidazole core, as well as for identifying any solvent residues or other proton-containing impurities. For a related compound, 1,3-dimethyl-4-nitro-1H-benzimidazolium iodide, 1H NMR was successfully used to confirm the high purity of the product, with the only observable impurities being residual solvents used during the synthesis and purification. chemicalbook.com 13C NMR spectroscopy provides complementary information about the carbon skeleton of the molecule.
Mass Spectrometry (MS) is used to determine the molecular weight of the compound and to confirm its elemental composition. The mass spectrum would be expected to show a peak corresponding to the cationic part of the molecule, [C9H11N2]+.
Infrared (IR) Spectroscopy provides information about the functional groups present in the molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the various vibrational modes of the aromatic ring and the methyl groups.
The following tables summarize the expected spectroscopic and spectrometric data for this compound based on typical values for similar benzimidazole derivatives.
Table 1: Spectroscopic and Spectrometric Data for this compound
| Analytical Technique | Observed Data |
| 1H NMR | Data not available in the search results. |
| 13C NMR | Data not available in the search results. |
| Mass Spectrometry (MS) | Data not available in the search results. |
| Infrared (IR) Spectroscopy | Data not available in the search results. |
Role As an N Heterocyclic Carbene Nhc Precursor
Generation of the Free N-Heterocyclic Carbene
The formation of the free 1,3-dimethylbenzimidazolin-2-ylidene from its benzimidazolium iodide precursor is a critical step in harnessing its catalytic and coordinative properties. This is typically achieved through deprotonation or, more recently, via electrochemical methods.
The most common method for generating N-heterocyclic carbenes from their corresponding azolium salt precursors is through deprotonation using a suitable base. The choice of base is crucial and depends on the acidity of the C2-proton of the benzimidazolium salt and the stability of the resulting carbene.
For the deprotonation of 1H-Benzimidazolium, 1,3-dimethyl-, iodide, a variety of strong bases can be employed. The general reaction is as follows:
1,3-dimethyl-1H-benzimidazolium iodide + Base ⇌ 1,3-dimethylbenzimidazolin-2-ylidene + [H-Base]⁺ + I⁻
Commonly used bases for this purpose include:
Organometallic bases: Reagents like butyllithium (B86547) (n-BuLi) or sodium hydride (NaH) are effective due to their high basicity. The reaction is typically carried out in an inert, anhydrous solvent such as tetrahydrofuran (B95107) (THF) or diethyl ether to prevent the reaction of the base and the carbene with protic species.
Alkoxides: Strong alkoxide bases such as potassium tert-butoxide (KOtBu) are also frequently used. These reactions are often performed in solvents like THF or dimethylformamide (DMF).
Amide bases: Bases like sodium hexamethyldisilazide (NaHMDS) or potassium bis(trimethylsilyl)amide (KHMDS) offer high basicity and steric bulk, which can be advantageous in certain applications.
Inorganic bases: In some cases, stronger inorganic bases like potassium carbonate (K₂CO₃) can be sufficient for deprotonation, particularly for azolium salts with increased acidity. For instance, in the synthesis of related nitro-substituted benzimidazolium salts, potassium carbonate has been utilized as a base that is strong enough to facilitate the desired reaction while minimizing the formation of unwanted byproducts kennesaw.edu.
The choice of deprotonation strategy can influence the subsequent reactivity of the generated carbene. In situ generation, where the carbene is formed in the presence of the substrate or metal precursor, is a common technique that avoids the isolation of the often highly reactive and sensitive free carbene.
In addition to chemical deprotonation, electrochemical methods have emerged as a powerful and clean alternative for the generation of N-heterocyclic carbenes from their precursor salts. This approach avoids the use of strong chemical bases and can offer greater control over the reaction. The fundamental principle involves the cathodic reduction of the benzimidazolium cation. This reduction process can lead to the formation of the free carbene.
While specific studies on the electrochemical generation of 1,3-dimethylbenzimidazolin-2-ylidene are not extensively detailed in the public domain, the general mechanism for imidazolium (B1220033) salts involves a two-electron reduction process. The precise mechanism can vary depending on the reaction conditions and the specific azolium salt.
A particularly interesting application of electrochemical NHC generation is the direct anchoring of the carbene onto metal surfaces to form self-assembled monolayers (SAMs). This process typically involves the electrochemical reduction of the precursor salt in solution, leading to the in-situ formation of the carbene at the electrode-solution interface. The highly reactive carbene then readily binds to the metal surface, forming a stable and well-ordered monolayer. This technique has been successfully demonstrated for various imidazolium salts on gold and other metal surfaces.
Stability and Reactivity of Derived Benzimidazolin-2-ylidene Carbenes
The 1,3-dimethylbenzimidazolin-2-ylidene carbene derived from its iodide salt precursor exhibits notable stability for a carbene species. This stability is a key factor in its widespread use in chemistry.
Factors contributing to the stability of 1,3-dimethylbenzimidazolin-2-ylidene:
π-Donation from Nitrogen Atoms: The two nitrogen atoms adjacent to the carbene center are crucial for its stability. They donate their lone pair electrons into the empty p-orbital of the carbene carbon, effectively delocalizing the electron deficiency. This σ-framework stabilization is a hallmark of N-heterocyclic carbenes.
Steric Hindrance: The methyl groups on the nitrogen atoms provide some steric protection to the reactive carbene center, hindering dimerization and other decomposition pathways. Computational studies on related imidazol-2-ylidenes have shown that steric effects can significantly impact the activation energy for dimerization researchgate.net.
Despite its relative stability, 1,3-dimethylbenzimidazolin-2-ylidene is a reactive species. Its reactivity is characterized by its strong nucleophilicity and basicity.
Key aspects of the reactivity of 1,3-dimethylbenzimidazolin-2-ylidene:
Nucleophilicity: The carbene carbon possesses a lone pair of electrons, making it a potent nucleophile. It readily reacts with a wide range of electrophiles, including alkyl halides, aldehydes, ketones, and carbon dioxide. This nucleophilic character is the basis for its application as an organocatalyst in reactions such as the benzoin (B196080) condensation and Stetter reaction.
Basicity: The carbene is also a strong base and can deprotonate a variety of acidic compounds.
Coordination to Metal Centers: As a strong σ-donating ligand, 1,3-dimethylbenzimidazolin-2-ylidene forms robust bonds with a vast array of transition metals. The resulting metal-NHC complexes are often highly stable and have found extensive use as catalysts in cross-coupling reactions, olefin metathesis, and many other transformations.
Electronic and Steric Properties of the Benzimidazolin-2-ylidene Moiety
The catalytic activity and coordination chemistry of 1,3-dimethylbenzimidazolin-2-ylidene are profoundly influenced by its electronic and steric properties. These properties are often quantified using specific parameters to allow for comparison with other ligands.
Electronic Properties:
Steric Properties:
The steric bulk of a ligand plays a critical role in determining the coordination environment around a metal center, which in turn affects the stability and selectivity of a catalyst. The steric hindrance of NHC ligands is often quantified by the percent buried volume (%Vbur) . This parameter calculates the percentage of the volume of a sphere around the metal center that is occupied by the ligand. A larger %Vbur value indicates a bulkier ligand. Specific %Vbur values for 1,3-dimethylbenzimidazolin-2-ylidene would require computational modeling or X-ray crystallographic data of its metal complexes. However, based on its structure, the 1,3-dimethylbenzimidazolin-2-ylidene moiety is expected to have a moderate steric profile compared to NHCs with bulkier substituents like tert-butyl or mesityl groups. This allows for the formation of stable complexes without excessive crowding at the metal center.
| Property | Description | Method of Determination |
| Electronic Properties | ||
| σ-Donating Ability | The ability of the carbene to donate its lone pair of electrons to a metal center. | Tolman Electronic Parameter (TEP) via IR spectroscopy of [LNi(CO)₃] complexes. |
| π-Accepting Ability | The ability of the carbene to accept electron density from a metal center into its π* orbitals. Generally weak for NHCs. | Often inferred from spectroscopic and computational data. |
| Steric Properties | ||
| Steric Bulk | The spatial size of the ligand. | Percent Buried Volume (%Vbur) calculated from X-ray crystallographic data or computational models. |
The interplay of these electronic and steric properties makes 1,3-dimethylbenzimidazolin-2-ylidene a versatile and widely applicable ligand in the field of catalysis.
Catalytic Applications in Organic Synthesis
N-Heterocyclic Carbene (NHC)-Catalyzed Transformations
Upon deprotonation, typically with a base, 1,3-dimethyl-1H-benzimidazolium iodide forms the corresponding 1,3-dimethylbenzimidazol-2-ylidene, an N-heterocyclic carbene. This carbene is a potent nucleophilic catalyst that can induce umpolung, or the reversal of polarity, at a carbonyl carbon of an aldehyde. This reactivity is central to its catalytic role in the transformations discussed below.
NHCs generated from 1,3-dimethyl-1H-benzimidazolium iodide are effective catalysts for aroylation reactions, which involve the introduction of an aroyl group into a molecule.
A novel and efficient method for the synthesis of unsymmetrical benzils has been developed utilizing the NHC derived from 1,3-dimethyl-1H-benzimidazolium iodide. researchgate.net This process involves the nucleophilic aroylation of N-phenylbenzimidoyl chlorides with various aromatic aldehydes. researchgate.net The initial products of this catalytic reaction are 1-aryl-2-phenyl-2-(phenylimino)ethanones. These intermediates can then be readily converted to the corresponding 1,2-diaryl-1,2-diketones (unsymmetrical benzils) through acid-promoted hydrolysis. researchgate.net This one-pot procedure has been extended to the synthesis of quinoxalines and pyrazines by the condensation and annulation of the in situ generated benzils with diamines. researchgate.net
The NHC precursor, 1,3-dimethyl-1H-benzimidazolium iodide, has been shown to effectively catalyze the oxidative aroylation of various arenecarbaldehydes. researchgate.net In a typical reaction, an arenecarbaldehyde is refluxed in methanol (B129727) with the benzimidazolium salt, a base such as 1,8-diazabicyclo[5.4.0]-7-undecene (DBU), and an oxidizing agent like p-nitroaniline, to afford the corresponding methyl arenecarboxylate in good yield. researchgate.net
Mechanistic studies indicate that the reaction proceeds through the formation of a 2-aroyl-1,3-dimethylbenzimidazolium salt intermediate. researchgate.net This catalytic system is also effective with other azolium salts like 1,2,4-triazolium and naphtho[1,2-d]imidazolium salts. researchgate.net Furthermore, in the presence of flavins, the reaction can proceed under aerobic conditions to yield methyl arenecarboxylates. researchgate.net
Table 1: Oxidative Aroylation of Arenecarbaldehydes This interactive table summarizes the yields of methyl arenecarboxylates from various arenecarbaldehydes.
| Arenecarbaldehyde (Reactant) | Oxidizing Agent | Product | Yield (%) |
| Benzaldehyde | p-Nitroaniline | Methyl benzoate | Good |
| Various Arenecarbaldehydes | p-Nitroaniline | Methyl arenecarboxylates | Good |
| Arenecarbaldehydes | Flavins / O₂ | Methyl arenecarboxylates | - |
The catalytic aroylation method using 1,3-dimethyl-1H-benzimidazolium iodide has been successfully applied to the synthesis of various fused aroyl-N-heterocycles. researchgate.net When a chloro-substituted N-heterocycle, such as 4-chloroquinazoline, is refluxed with an aromatic aldehyde, sodium hydride, and a catalytic amount of the benzimidazolium salt in a solvent like tetrahydrofuran (B95107) (THF), the corresponding 4-aroylquinazoline is produced in excellent yields. researchgate.net
This methodology has proven to be a facile and useful route for synthesizing compounds such as:
4-Aroylquinazolines researchgate.net
4-Aroyl-2-methylquinazolines researchgate.net
4-Aroyl-2-phenylquinazolines researchgate.net
4-Benzoyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine researchgate.net
The use of N,N-dimethylformamide (DMF) as a solvent in place of THF can reduce reaction times and, in some cases, increase the product yields. researchgate.net
The Stetter reaction is a classic carbon-carbon bond-forming reaction that involves the conjugate addition of an aldehyde to an activated double bond, catalyzed by an N-heterocyclic carbene.
In the context of green chemistry, N,N-dimethylbenzimidazolium iodide has been employed as an efficient catalyst for the intermolecular Stetter reaction in water, which is considered the most environmentally benign solvent. tci-thaijo.orgresearchgate.net This reaction, conducted in the presence of sodium hydroxide (B78521) (NaOH), facilitates the 1,4-addition of aromatic aldehydes to α,β-unsaturated compounds. tci-thaijo.orglew.ro The process yields the desired 1,4-dicarbonyl products in good yields, typically ranging from 58% to 77%. tci-thaijo.org
The reaction mechanism begins with the deprotonation of the C2-hydrogen of the benzimidazolium salt by the hydroxide ion, forming the reactive NHC. lew.ro The NHC then attacks the aldehyde to form a Breslow intermediate, which subsequently adds to the activated double bond of the Michael acceptor. lew.ro A significant advantage of this system is the reusability of the catalyst; the benzimidazolium salt and NaOH mixture can be reused for at least four additional reaction cycles with a consistent yield of around 65%. tci-thaijo.org
Table 2: Intermolecular Stetter Reaction in Water This interactive table presents the yields for the Stetter reaction between various aromatic aldehydes and Michael acceptors catalyzed by N,N-dimethylbenzimidazolium iodide in aqueous NaOH.
| Aromatic Aldehyde | Michael Acceptor | Product | Yield (%) |
| Benzaldehyde | Acrylonitrile | 3-Benzoylpropanenitrile | 58-77 |
| Aromatic Aldehydes | Ethyl acrylate | Ethyl 4-oxo-4-arylbutanoate | 58-77 |
| Aromatic Aldehydes | Methyl vinyl ketone | 1-Arylpentane-1,4-dione | 58-77 |
Stetter Reactions
Benzoin (B196080) Condensation
1,3-Dimethyl-1H-benzimidazolium iodide is a highly effective pre-catalyst for the benzoin condensation of aromatic aldehydes. scienceasia.orgresearchgate.net This reaction, which forms an α-hydroxy ketone from two aldehydes, relies on the in-situ generation of an N-heterocyclic carbene catalyst upon deprotonation of the benzimidazolium salt by a base. orientjchem.org The catalyst has been successfully employed under various "green" conditions, including in ionic liquids, in water, and in the absence of a solvent, highlighting its environmental advantages. scienceasia.orgresearchgate.net
The catalytic system, typically comprising the benzimidazolium salt and a base such as sodium hydroxide (NaOH), efficiently converts a range of aromatic and heteroaromatic aldehydes into their corresponding benzoins (or aroins) in good to excellent yields. scienceasia.org Studies have shown that the catalyst mixture can often be recovered and reused multiple times without a significant loss of activity, further enhancing its sustainability. scienceasia.orgorientjchem.org The reaction generally proceeds at elevated temperatures, such as 80°C, and its efficiency can be influenced by the choice of solvent or solvent-free conditions. scienceasia.orgorientjchem.org
| Aldehyde Substrate | Reaction Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Benzaldehyde | 20 mol% catalyst, NaOH, [bmim][PF6], 80°C, 5h | Benzoin | 85% | scienceasia.org |
| p-Tolualdehyde | 20 mol% catalyst, NaOH, water, 80°C, 3h | 4,4'-Dimethylbenzoin | 96% | scienceasia.org |
| p-Chlorobenzaldehyde | 10 mol% catalyst, NaOH, solvent-free, 80°C, 4h | 4,4'-Dichlorobenzoin | 93% | scienceasia.org |
| Furaldehyde | 20 mol% catalyst, NaOH, [bmim][OH], 80°C, 8h | Furoin | 62% | orientjchem.org |
Cyclic Carbonate Synthesis from Epoxides and Carbon Dioxide
The synthesis of cyclic carbonates from the cycloaddition of carbon dioxide (CO2) to epoxides is a 100% atom-economical reaction of significant industrial and environmental interest. Azolium salts, including those based on imidazolium (B1220033) and benzimidazolium scaffolds, are recognized as effective organocatalysts for this transformation. They typically function as bifunctional catalysts where the iodide anion acts as a nucleophile to open the epoxide ring, and the azolium cation can activate the epoxide.
While specific studies detailing the use of 1,3-dimethyl-1H-benzimidazolium iodide for cyclic carbonate synthesis are not as prevalent as for the simpler 1,3-dimethylimidazolium (B1194174) iodide, the catalytic principles are directly comparable. Research on azolate ionic liquids, where the anion is a benzimidazolate, demonstrates high catalytic activity. qub.ac.uk These systems effectively catalyze the conversion of various terminal epoxides into their corresponding cyclic carbonates in good to excellent yields under moderate conditions. qub.ac.uk The efficiency of these catalysts allows for the use of CO2 at or near atmospheric pressure, which is a significant advantage over systems requiring high pressures. qub.ac.uk The scope of the reaction is broad, accommodating a variety of epoxide substrates.
The catalytic efficiency in cyclic carbonate synthesis is highly dependent on key reaction parameters.
Temperature: The reaction rate is strongly influenced by temperature. Studies on azolate ionic liquid catalysts show that increasing the temperature from 60°C to 100°C can dramatically improve the conversion of propylene (B89431) oxide to propylene carbonate and shorten the required reaction time. qub.ac.uk
Pressure: While higher CO2 pressure generally favors higher conversion rates, azolium-based catalysts can be effective even at moderate pressures (e.g., 0.25 to 1.0 MPa). qub.ac.uk The yield is not always overly sensitive to pressure increases beyond an optimal point, indicating the catalyst's high intrinsic activity. qub.ac.uk
Catalyst Loading: Effective conversions can be achieved with relatively low catalyst loadings, often in the range of 1-5 mol%. This minimizes cost and simplifies product purification.
| Temperature (°C) | CO2 Pressure (MPa) | Time (h) | Conversion (%) | Reference |
|---|---|---|---|---|
| 80 | 1.0 | 4 | 67 | qub.ac.uk |
| 90 | 1.0 | 3 | 85 | qub.ac.uk |
| 100 | 1.0 | 2 | 93 | qub.ac.uk |
| 100 | 0.5 | 4 | 85 | qub.ac.uk |
| 100 | 0.75 | 4 | 97 | qub.ac.uk |
Other Catalytic Processes (e.g., Polymerizations)
Beyond benzoin condensation, 1,3-dimethyl-1H-benzimidazolium iodide catalyzes a variety of other important organic transformations. alfachemic.comsigmaaldrich.comchemicalbook.com These include:
Stetter Reaction: This catalyst is effective for the intermolecular Stetter reaction, a conjugate addition of an aldehyde to an α,β-unsaturated compound. orientjchem.orglew.rotci-thaijo.org It facilitates the formation of 1,4-dicarbonyl compounds in good yields, often under green conditions such as in water or with microwave irradiation. lew.rotci-thaijo.org The benzoin condensation can sometimes be a competing reaction. orientjchem.orglew.ro
Knoevenagel Condensation: The compound is listed as a catalyst for this classic carbon-carbon bond-forming reaction. alfachemic.comsigmaaldrich.com
Acylation of Alcohols: It plays a crucial role in the acylation of alcohols. alfachemic.comsigmaaldrich.com
Umpolung Reactions: The salt is instrumental in promoting umpolung (reactivity inversion) reactions, a core principle in both benzoin and Stetter reactions. alfachemic.comsigmaaldrich.comchemicalbook.com
Regarding polymerizations, while various imidazolium-based ionic liquids have been investigated as catalysts for the ring-opening polymerization (ROP) of cyclic monomers like ε-caprolactone and ethylene (B1197577) carbonate, specific studies detailing the catalytic activity of 1,3-dimethyl-1H-benzimidazolium iodide in polymerization are not extensively documented in the available literature. mdpi.com
Comparative Studies of Catalytic Efficacy with Other Azolium Salts and Catalysts
The catalytic performance of 1,3-dimethyl-1H-benzimidazolium iodide is often benchmarked against other azolium salts, primarily imidazolium salts.
In the benzoin condensation , benzimidazolium salts are reported to give moderate to excellent yields, and their performance is comparable to, and in some cases complementary to, imidazolium-based ionic liquids. scienceasia.org For instance, while imidazolium ionic liquids have been used effectively under microwave irradiation, benzimidazolium salts have shown high efficacy in aqueous media or under solvent-free conditions. scienceasia.org
In other cross-coupling reactions, the choice between a benzimidazolium and an imidazolium salt can be significant. For example, in the Heck reaction, comparative studies have demonstrated different catalytic efficiencies depending on the specific system, indicating that the fused benzene (B151609) ring of the benzimidazolium structure can influence the catalytic activity. dcu.ie
Compared to other N-heterocyclic carbene precursors like thiazolium or triazolium salts, benzimidazolium salts offer a unique electronic and steric profile. In the Stetter reaction, thiazolium salts were the original catalysts of choice, but benzimidazolium salts have emerged as effective alternatives, particularly for intramolecular reactions and under specific green conditions. lew.ro The choice of the heterocyclic core (thiazole, imidazole (B134444), benzimidazole (B57391), triazole) allows for the fine-tuning of the catalyst's activity to suit specific substrates and reaction conditions.
| Reaction | 1,3-Dimethyl-1H-benzimidazolium iodide | Other Azolium Salt(s) | Observation | Reference |
|---|---|---|---|---|
| Benzoin Condensation | Effective catalyst in water or solvent-free. | Imidazolium-based Ionic Liquids | Both are effective; benzimidazolium salts show excellent performance under specific green conditions. | scienceasia.org |
| Stetter Reaction | Efficient catalyst, especially in water or with microwave assistance. | Thiazolium and Triazolium Salts | All are effective NHC precursors. Benzimidazolium salts provide a robust alternative to classic thiazolium catalysts. | lew.ro |
| Heck Reaction | Used as an auxiliary ligand precursor. | Imidazolium Salts | Catalytic efficiency differs, showing the influence of the benzannulated ring on performance. | dcu.ie |
Coordination Chemistry and Metal Complexation
Formation of Metal-NHC Complexes
The benzimidazolium salt is the stable precursor to the corresponding NHC, which is typically generated in situ for immediate reaction with a metal center. This ligand is classified as a benzimidazol-2-ylidene, which possesses electronic properties intermediate between saturated imidazolin-2-ylidenes and unsaturated imidazol-2-ylidenes. While topologically similar to unsaturated NHCs, they exhibit reactivity more characteristic of saturated carbenes.
A common and efficient method for synthesizing metal-NHC complexes from 1,3-dimethyl-1H-benzimidazolium iodide involves in-situ metalation. In this one-pot approach, the benzimidazolium salt is deprotonated by a base to form the highly reactive N-heterocyclic carbene, which is immediately trapped by a metal precursor present in the reaction mixture. This strategy avoids the need to isolate the free carbene, which can be unstable.
Bases commonly employed for the deprotonation step include strong, non-nucleophilic bases like sodium tert-butoxide or potassium carbonate. kennesaw.edu The choice of base and solvent can be critical to the success of the synthesis. For instance, the synthesis of palladium(II) NHC complexes can be achieved by reacting the benzimidazolium salt with a palladium precursor like palladium(II) chloride in a suitable solvent such as tetrahydrofuran (B95107) (THF) or pyridine (B92270) in the presence of a base. researchgate.netnih.gov Similarly, platinum(II)-NHC complexes can be synthesized via a silver carbene transfer pathway, where the benzimidazolium salt is first reacted with a silver(I) oxide, and the resulting silver-NHC complex transmetalates with a platinum precursor. vnu.edu.vnscispace.com
Complexes featuring two 1,3-dimethylbenzimidazol-2-ylidene ligands, known as bis(NHC) complexes, are of particular interest. These complexes are typically synthesized by reacting the benzimidazolium salt with a metal precursor in a 2:1 molar ratio.
For example, bis(benzimidazol-2-ylidene)palladium complexes have been synthesized by reacting benzimidazolium salts with palladium(II) chloride under reflux in tetrahydrofuran. researchgate.net These reactions often yield complexes with a square planar geometry, where the two NHC ligands can be arranged in either a cis or trans configuration. The specific isomer obtained can be influenced by the steric bulk of the ligands and the reaction conditions. The formation of these complexes is often confirmed by spectroscopic methods, such as ¹³C NMR, which shows a characteristic signal for the carbenic carbon in the range of 150-180 ppm. researchgate.net
Transition Metal Coordination Chemistry
The 1,3-dimethylbenzimidazol-2-ylidene ligand forms stable complexes with a wide array of transition metals, including those from the late transition series like nickel, palladium, and platinum, as well as first-row transition metals like iron.
Nickel(II) complexes bearing NHC ligands derived from benzimidazolium salts have been synthesized and characterized. These complexes are often prepared by reacting a Ni(II) precursor, such as nickel(II) acetylacetonate (B107027) [Ni(acac)₂], with the benzimidazolium salt in the presence of a base. acs.org The resulting complexes, particularly half-sandwich nickel(II) complexes of the type [NiCl(Cp)(NHC)], have demonstrated catalytic activity in cross-coupling reactions, such as the Suzuki-Miyaura coupling of aryl chlorides and bromides. nih.gov The stability and catalytic efficacy of these complexes are attributed to the strong σ-donating properties of the NHC ligand, which stabilizes the metal center.
Table 1: Representative Nickel(II)-NHC Complex Synthesis
| Nickel Precursor | Ligand Precursor | Base | Solvent | Complex Type | Application | Reference |
|---|---|---|---|---|---|---|
| Ni(acac)₂ | 1,3-disubstituted imidazolium (B1220033) salt | NaO-t-Bu | THF | [Ni(0)(NHC)] | Aryl Amination | acs.org |
| Nickelocene | NHC·HBF₄ salt | - | THF | [NiCl(Cp)(NHC)] | Suzuki-Miyaura Coupling | nih.gov |
Palladium(II) and platinum(II) complexes with 1,3-dimethylbenzimidazol-2-ylidene are well-documented. These d⁸ metal centers typically form square planar complexes. The synthesis of palladium(II) complexes often involves the direct reaction of a Pd(II) salt, like PdCl₂, with the benzimidazolium iodide and a base. researchgate.netnih.gov
Platinum(II) complexes can be prepared similarly or through transmetalation from a silver-NHC intermediate. scispace.comnih.gov For example, a complex with the formula [PtCl₂(DMSO)(bimy)] (where bimy is a benzimidazole-derived NHC) was synthesized from the corresponding benzimidazolium salt, Ag₂O, and a platinum-DMSO precursor. vnu.edu.vnscispace.com These complexes are often characterized by multinuclear NMR spectroscopy and single-crystal X-ray diffraction. vnu.edu.vnscispace.com The Pt-C bond lengths in these complexes are typically around 2.0 Å, indicative of a strong single bond.
Table 2: Spectroscopic Data for a Representative Pd(II)-bis(NHC) Complex
| Nucleus | Chemical Shift (δ, ppm) | Key Feature | Reference |
|---|---|---|---|
| ¹H NMR | ~4.0 (N-CH₃), ~7.5 (aromatic) | Signals corresponding to methyl and benzimidazole (B57391) protons | researchgate.net |
| ¹³C NMR | ~35 (N-CH₃), ~113-152 (aromatic), ~180 (Ccarbene) | Diagnostic downfield shift for the carbenic carbon | researchgate.net |
The coordination chemistry of NHCs with iron is less explored than with late transition metals but is an area of growing interest. Iron(II) complexes bearing NHC ligands can be synthesized, often resulting in three- or four-coordinate species. nih.gov The strong σ-donor nature of the NHC ligand helps to stabilize the iron(II) center. Characterization of these paramagnetic complexes can be challenging but is often accomplished using techniques like ¹H NMR, which shows broad, shifted signals, and cyclic voltammetry to probe the electronic properties and redox behavior of the Fe(II)/Fe(I) couple. nih.gov The coordination environment significantly influences the binding of other neutral ligands and the reduction potential of the iron center. nih.gov
Structural Characterization of Metal-NHC Complexes
The structural elucidation of Ruthenium(II) complexes bearing the 1,3-dimethyl-1H-benzimidazol-2-ylidene ligand is accomplished through a combination of single-crystal X-ray diffraction and various spectroscopic techniques.
While a specific structure for the 1,3-dimethyl-1H-benzimidazol-2-ylidene complex is not detailed in the provided search results, data from closely related structures, such as those with more complex benzimidazole-2-ylidene ligands, provide valuable insights into the expected structural parameters. For instance, in related dichloro(p-cymene)ruthenium(II) complexes with benzimidazol-2-ylidene ligands, the Ru-C(carbene) bond length is a critical parameter. In similar Grubbs-type catalysts, this bond length is typically in the range of 2.060 Å to 2.085 Å. rsc.org The Ru-Cl bond lengths are generally found to be in the range of 2.378 Å to 2.406 Å. researchgate.net The geometry around the ruthenium atom is distorted from an ideal tetrahedron, which is characteristic of piano-stool structures. The N-C-N angle within the benzimidazole ring of the NHC ligand is also a key indicator of the electronic environment of the carbene.
Table 1: Representative Bond Lengths and Angles in Ruthenium(II)-NHC Complexes
| Bond/Angle | Typical Range |
|---|---|
| Ru-C(carbene) (Å) | 2.060 - 2.085 |
| Ru-Cl (Å) | 2.378 - 2.406 |
| N-C-N (°) | ~107 |
Note: The data presented are typical ranges derived from related Ruthenium(II)-NHC complexes and serve as a reference.
Spectroscopic methods are indispensable for characterizing these complexes, particularly in the absence of single-crystal X-ray data.
NMR Spectroscopy:
¹H NMR: A key diagnostic feature in the ¹H NMR spectrum of the formed complex is the disappearance of the acidic proton signal of the benzimidazolium salt (NCHN), which is typically found downfield. spectrabase.com The protons of the p-cymene (B1678584) ligand, if present, show characteristic signals: a septet for the methine proton and a doublet for the methyl protons of the isopropyl group, along with signals for the aromatic protons of the cymene ring. spectrabase.com
¹³C NMR: The most definitive evidence for the formation of the Ru-NHC bond is the appearance of a resonance for the carbene carbon atom in the ¹³C NMR spectrum. This signal is typically observed in the range of 184-191 ppm for such complexes. spectrabase.com The signals for the carbon atoms of the p-cymene and the benzimidazole rings also appear in their expected regions.
IR Spectroscopy: Infrared spectroscopy provides information about the vibrational modes of the complex. The C=N stretching vibration of the benzimidazole ring is a characteristic band. spectrabase.com Changes in the position of this band upon coordination can give insights into the metal-ligand interaction. Other characteristic bands for the ligands, such as the C-H stretches of the aromatic and aliphatic groups, are also observed.
Mass Spectrometry: Mass spectrometry is used to determine the molecular weight of the complex and to confirm its composition. Techniques such as electrospray ionization mass spectrometry (ESI-MS) can provide a clear molecular ion peak, which corresponds to the expected mass of the complex.
Influence of Benzimidazolin-2-ylidene Ligand on Metal Center Properties and Reactivity
The steric and electronic properties of the NHC ligand have a profound impact on the properties and reactivity of the metal center.
The steric and electronic properties of NHC ligands are often quantified using parameters such as the percent buried volume (%Vbur) and the Tolman Electronic Parameter (TEP), respectively.
Steric Parameters (%Vbur): The percent buried volume is a measure of the steric bulk of a ligand and is calculated from the solid angle subtended by the ligand at the metal center. nih.gov For the 1,3-dimethyl-1H-benzimidazol-2-ylidene ligand, the methyl groups on the nitrogen atoms are relatively small, suggesting a moderate steric profile compared to ligands with bulkier substituents like mesityl or diisopropylphenyl groups. nih.gov
Electronic Parameters (TEP): The Tolman Electronic Parameter is determined by measuring the ν(CO) stretching frequency of a [Ni(CO)₃(NHC)] complex. A lower stretching frequency indicates a more electron-donating ligand. While the specific TEP for the 1,3-dimethyl-1H-benzimidazol-2-ylidene ligand is not provided in the search results, it is known that benzimidazol-2-ylidenes are generally strong σ-donors. The electronic properties can be subtly tuned by the substituents on the nitrogen atoms and the benzimidazole backbone. nih.gov
The bond between the ruthenium center and the carbene carbon of the 1,3-dimethyl-1H-benzimidazol-2-ylidene ligand is predominantly a strong σ-bond. This bond is formed by the donation of the lone pair of electrons from the carbene carbon into a vacant d-orbital of the ruthenium atom. This strong σ-donation is a key feature of NHC ligands and contributes to the stability of the resulting metal complexes.
Electrochemical Investigations
Cyclic Voltammetry Studies
Cyclic voltammetry is a powerful electrochemical technique used to probe the redox behavior of chemical species. Studies on 1H-Benzimidazolium, 1,3-dimethyl-, iodide and related compounds have revealed important characteristics of the benzimidazolium cation and its ability to form functionalized surfaces.
The redox behavior of the 1,3-dimethylbenzimidazolium cation is of fundamental importance for its application in electrochemical systems. While specific redox potential data for this cation is not extensively documented in publicly available literature, studies on closely related imidazolium (B1220033) cations provide valuable insights. For instance, research on the 1,3-dimethylimidazolium (B1194174) cation has demonstrated its electrochemical stability. In anhydrous acetonitrile (B52724), the 1,3-dimethylimidazolium cation shows no significant Faradaic current within a potential window of -1.8 to -2.2 V versus a silver/silver ion (Ag/Ag+) reference electrode, indicating its resistance to electrochemical conversion in this range. This inherent stability is a crucial property for electrolytes in electrochemical devices, as it prevents the decomposition of the salt during operation.
The electrochemical window of an electrolyte is a key determinant of the operating voltage of an electrochemical cell. The stability of the 1,3-dimethylbenzimidazolium cation suggests its potential suitability for applications requiring a wide electrochemical window. Further research is needed to precisely determine the anodic and cathodic limits of this compound under various conditions.
A significant area of investigation for benzimidazolium salts is their use as precursors for the formation of N-heterocyclic carbene (NHC) monolayers on metal surfaces. NHCs are a class of persistent carbenes that form strong bonds with metal surfaces, leading to the creation of stable and well-ordered self-assembled monolayers (SAMs). These SAMs have potential applications in catalysis, electronics, and corrosion protection.
An innovative electrochemical approach has been developed for the deposition of NHC monolayers from imidazolium precursors, including those derived from dimethyl-benzimidazole. This method involves the in-situ generation of hydroxide (B78521) ions near the electrode surface through the reduction of water. These hydroxide ions then deprotonate the benzimidazolium cation, leading to the formation of the corresponding NHC, which subsequently self-assembles on the metal surface. This electrochemical deposition technique has been successfully used to form NHC monolayers on various metal surfaces, as summarized in the table below.
Table 1: Metal Surfaces for Electrochemical Deposition of NHC Monolayers from Dimethyl-benzimidazole Precursors
| Metal Surface |
|---|
| Gold (Au) |
| Platinum (Pt) |
| Palladium (Pd) |
| Silver (Ag) |
This electrochemical method offers several advantages over traditional chemical deposition techniques, as it does not require the use of strong bases or anhydrous conditions, making it a more versatile and environmentally friendly approach.
Ionic Conductivity Studies in Related Systems
For example, research on electrolytes composed of 1,3-dimethylimidazolium [MMIm] bis(trifluoromethanesulfonyl)imide [TFSI] has been conducted. The ionic conductivity of these electrolytes was found to be dependent on the concentration of the salt.
Table 2: Ionic Conductivity of 1,3-dimethylimidazolium [MMIm] bis(trifluoromethanesulfonyl)imide [TFSI] Electrolytes at Different Concentrations
| Concentration (m) | Ionic Conductivity (mS cm⁻¹) |
|---|---|
| 0.1 | 9.53 |
| 0.5 | 6.16 |
The data shows that the ionic conductivity decreases as the salt concentration increases, a trend often attributed to an increase in viscosity and ion-ion interactions at higher concentrations. These findings suggest that electrolytes based on the 1,3-dimethylbenzimidazolium cation can exhibit good ionic conductivity, making them promising candidates for various electrochemical applications.
Electron Transfer Processes and Heterogeneous Rate Constants
The kinetics of electron transfer at the electrode-electrolyte interface are crucial for the efficiency of any electrochemical process. The heterogeneous rate constant (k₀) is a key parameter that quantifies the rate of this electron transfer. While specific values for this compound are not extensively reported, studies on redox processes in imidazolium-based ionic liquids provide a general understanding of the expected electron transfer kinetics.
Research determining the heterogeneous rate constants for the oxidation of iron- and ruthenium-bipyridine complexes in various imidazolium-based ionic liquids has shown that these values typically fall within the range of 10⁻⁴ to 10⁻³ cm s⁻¹. The rate constants were found to be influenced by the viscosity of the ionic liquid and the nature of the cation and anion.
Table 3: General Range of Heterogeneous Rate Constants for Redox Reactions in Imidazolium-Based Ionic Liquids
| Parameter | Value Range |
|---|---|
| Heterogeneous Rate Constant (k₀) | 10⁻⁴ to 10⁻³ cm s⁻¹ |
These values indicate that electron transfer processes in imidazolium-based systems can be relatively facile. The specific heterogeneous rate constant for this compound would depend on various factors, including the electrode material, the solvent system, and the temperature. Further experimental studies are necessary to determine the precise electron transfer kinetics for this specific compound.
Theoretical and Computational Studies
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic structure of many-body systems. nih.govacs.org By focusing on the electron density rather than the complex many-electron wavefunction, DFT provides a computationally tractable and accurate method for predicting a wide range of molecular properties. For the 1,3-dimethyl-1H-benzimidazolium cation, DFT calculations are instrumental in determining its fundamental characteristics.
A primary step in any computational analysis is geometry optimization, which seeks to find the lowest-energy arrangement of atoms, corresponding to the most stable structure of the molecule. mdpi.com For the 1,3-dimethyl-1H-benzimidazolium cation, DFT methods, such as those using the B3LYP functional with a 6-311G(d,p) basis set, are employed to predict its three-dimensional geometry. mdpi.commdpi.com These calculations yield precise values for bond lengths, bond angles, and dihedral angles.
The electronic structure, also determined through these calculations, describes the distribution of electrons within the molecule. It reveals how electron density is shared across the aromatic system and the influence of the positively charged imidazolium (B1220033) ring and the methyl substituents. nih.gov
Table 1: Representative Calculated Geometrical Parameters for a Benzimidazole (B57391) Moiety (Note: Data is representative of typical benzimidazole structures calculated using DFT methods, as specific values for the target compound are not published in the cited literature.)
| Parameter | Bond/Angle | Typical Calculated Value |
| Bond Length | C=N (imidazole) | ~1.38 Å |
| Bond Length | C-N (imidazole) | ~1.39 Å |
| Bond Length | C-C (benzene) | ~1.40 Å |
| Bond Angle | C-N-C (imidazole) | ~108° |
| Bond Angle | N-C-N (imidazole) | ~110° |
Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter that indicates the molecule's kinetic stability, chemical reactivity, and electronic excitability. nih.govnih.gov A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap indicates that the molecule is more reactive and can be easily excited. nih.gov
For aromatic heterocyclic cations like 1,3-dimethyl-1H-benzimidazolium, DFT calculations are used to determine the energies of these orbitals. The HOMO is typically a π-orbital distributed over the benzimidazole ring system, while the LUMO is a corresponding π*-antibonding orbital. The calculated HOMO-LUMO gap provides insight into the electronic transitions and charge transfer possibilities within the molecule. academie-sciences.fr Studies on similar benzimidazole derivatives show that the gap can be tuned by adding electron-donating or electron-withdrawing substituents. researchgate.net
Table 2: Representative Frontier Molecular Orbital Energies (Note: These values are illustrative, based on DFT calculations for similar heterocyclic compounds.)
| Orbital | Energy (eV) |
| HOMO | -6.5 to -7.5 |
| LUMO | -1.0 to -2.0 |
| HOMO-LUMO Gap (ΔE) | ~4.5 to 6.0 |
Mulliken population analysis is a method for assigning partial atomic charges to the atoms in a molecule. stackexchange.comuni-muenchen.de This analysis partitions the total electron density, which is calculated via DFT, among the constituent atoms. The resulting Mulliken charges offer a quantitative picture of the electronic distribution and help identify electrophilic and nucleophilic sites. In the 1,3-dimethyl-1H-benzimidazolium cation, the positive charge is not localized on a single atom but is delocalized across the imidazolium ring, particularly on the nitrogen and the acidic C2-hydrogen atoms. researchgate.net However, it is known that Mulliken charges can be highly dependent on the basis set used in the calculation. uni-muenchen.deq-chem.com
Computational vibrational spectroscopy provides a powerful complement to experimental techniques like FT-IR and Raman spectroscopy. fgcu.edumdpi.com Using DFT, the vibrational frequencies corresponding to the normal modes of the molecule can be calculated. mdpi.comnih.gov Each calculated frequency corresponds to a specific atomic motion, such as C-H stretching, C=N stretching, or the breathing of the aromatic rings. mdpi.comresearchgate.net Comparing these theoretical frequencies with experimental spectra helps in the definitive assignment of the observed vibrational bands. mdpi.com For the 1,3-dimethyl-1H-benzimidazolium cation, key predicted vibrations would include the stretching modes of the aromatic C-H bonds, the imidazolium ring vibrations, and the stretching and bending modes of the methyl groups. fgcu.edu
Mechanistic Elucidation via Computational Modeling
Beyond static properties, computational modeling is invaluable for elucidating the mechanisms of chemical reactions. For 1,3-dimethyl-1H-benzimidazolium iodide, a key reaction of interest is its deprotonation to form an N-heterocyclic carbene (NHC). kennesaw.edu NHCs are highly reactive species widely used as ligands in organometallic chemistry and as organocatalysts. acs.org Computational methods can map the entire reaction pathway, providing critical information about its feasibility and kinetics.
To study a reaction mechanism, computational chemists aim to map the minimum energy path (MEP) that connects reactants to products on the potential energy surface. The Nudged Elastic Band (NEB) method and its refinement, the Climbing-Image Nudged Elastic Band (CI-NEB) method, are powerful algorithms for finding this path and locating the transition state.
The process involves creating a series of "images" or replicas of the system that represent intermediate geometries along the reaction coordinate. These images are connected by springs to form an "elastic band" between the reactant and product states. The band is then optimized to find the MEP. In the CI-NEB method, the highest-energy image is made to "climb" along the band to converge precisely on the saddle point, which represents the transition state.
For the formation of an NHC from the 1,3-dimethyl-1H-benzimidazolium cation, this method would be used to model the abstraction of the proton from the C2 position by a base. The reaction pathway analysis would detail the geometric and energetic changes as the base approaches the cation, forms a bond with the proton, and the C-H bond breaks. nih.govmtak.hu
The CI-NEB calculation and other similar methods not only provide the reaction pathway but also identify the structures and energies of all key intermediates and transition states. researchgate.net The transition state is the configuration of highest potential energy along the reaction coordinate and represents the energetic barrier that must be overcome for the reaction to proceed. mtak.hu
In the deprotonation of the 1,3-dimethyl-1H-benzimidazolium cation, the transition state would involve a structure where the C2-H bond is partially broken and the new bond between the hydrogen and the abstracting base is partially formed. acs.org The energy of this transition state relative to the reactants determines the activation energy of the reaction. Quantum chemical calculations can precisely determine the geometry of this fleeting species and its energy. mtak.hu This allows for a theoretical prediction of the reaction rate and provides a deep understanding of how factors like the choice of solvent or the strength of the base influence the reaction's efficiency. nih.govnih.gov
Quantum Chemical Analysis of Metal-NHC Interactions
The interaction between the N-heterocyclic carbene (NHC) derived from 1H-Benzimidazolium, 1,3-dimethyl-, iodide, namely 1,3-dimethyl-1H-benzimidazol-2-ylidene, and various metal centers has been a subject of significant interest in computational chemistry. Quantum chemical analyses, primarily employing Density Functional Theory (DFT), have been instrumental in elucidating the nature of the metal-NHC bond. These studies consistently reveal that the bond is characterized by a strong σ-donation from the carbene carbon to the metal and a weaker π-back-donation from the metal to the carbene.
The σ-donation arises from the overlap of the filled sp²-hybridized orbital on the carbene carbon with a vacant d-orbital on the metal center. This interaction is the primary contributor to the stability of metal-NHC complexes. The extent of σ-donation can be quantified through various computational methods, such as Natural Bond Orbital (NBO) analysis, which examines the charge transfer between the ligand and the metal.
The π-back-donation involves the overlap of filled d-orbitals of the metal with the vacant π* anti-bonding orbitals of the NHC ligand. While present, this interaction is generally considered to be of secondary importance compared to the σ-donation. The degree of π-back-donation is influenced by the nature of the metal, its oxidation state, and the other ligands present in the coordination sphere.
Computational models have been developed to predict the geometric and electronic properties of metal complexes featuring the 1,3-dimethyl-1H-benzimidazol-2-ylidene ligand. These models are crucial for understanding the reactivity and catalytic activity of these complexes.
The coordination of the 1,3-dimethyl-1H-benzimidazol-2-ylidene ligand to a transition metal center profoundly influences the energies of the metal's d-orbitals, leading to specific orbital splitting patterns. This splitting is a direct consequence of the electrostatic and covalent interactions between the metal and the ligand. The magnitude and pattern of this splitting are critical in determining the spectroscopic and magnetic properties of the complex.
For instance, in an octahedral complex, the five degenerate d-orbitals split into two sets: the lower-energy t₂g orbitals (dxy, dxz, dyz) and the higher-energy eg orbitals (dx²-y², dz²). In a square planar environment, the splitting is more complex, with the dx²-y² orbital typically being the highest in energy. Theoretical calculations, particularly Time-Dependent Density Functional Theory (TD-DFT), are employed to predict the electronic absorption spectra of these complexes, which arise from electronic transitions between the split d-orbitals (d-d transitions) and from metal-to-ligand or ligand-to-metal charge transfer (MLCT or LMCT) bands.
The correlation between the calculated orbital splitting and the experimental spectroscopic data provides valuable insights into the electronic structure of the complex. For example, the energy of the d-d transitions observed in the UV-Vis spectrum can be directly related to the crystal field splitting parameter (Δo for octahedral complexes or Δt for tetrahedral complexes).
While specific experimental and computational data for metal complexes of 1,3-dimethyl-1H-benzimidazol-2-ylidene are not extensively documented in the provided search results, theoretical principles allow for the construction of illustrative models. The following tables present hypothetical data for a generic Metal(II)-bis(1,3-dimethyl-1H-benzimidazol-2-ylidene) complex in different geometries, showcasing the expected orbital splitting and the corresponding electronic transitions.
Table 1: Hypothetical d-Orbital Splitting for a Square Planar [M(1,3-dimethyl-1H-benzimidazol-2-ylidene)₂X₂] Complex
| Orbital | Relative Energy (eV) |
| d(x²-y²) | 4.5 |
| d(xy) | 1.0 |
| d(z²) | 0.5 |
| d(xz), d(yz) | -0.5 |
This table is an illustrative example based on general principles of crystal field theory for square planar complexes and does not represent experimentally verified data for the specific compound.
Table 2: Hypothetical Calculated Electronic Transitions (TD-DFT) and Their Assignments
| Transition Energy (nm) | Oscillator Strength | Major Contribution | Transition Type |
| 450 | 0.01 | d(xy) → d(x²-y²) | d-d |
| 380 | 0.05 | d(z²) → d(x²-y²) | d-d |
| 310 | 0.20 | Metal d → Ligand π* | MLCT |
| 280 | 0.15 | Ligand π → Metal d | LMCT |
This table provides a hypothetical correlation between electronic transitions and their assignments for a generic metal complex of the specified ligand, based on theoretical expectations.
Further detailed experimental and computational studies are necessary to accurately determine the orbital splitting patterns and spectroscopic correlations for specific metal complexes of 1,3-dimethyl-1H-benzimidazol-2-ylidene. Such research would be invaluable for the rational design of new catalysts and functional materials based on this versatile N-heterocyclic carbene ligand.
Applications in Materials Science Research
Organic Electronic Devices
The development of organic electronic devices represents a significant shift towards flexible, low-cost, and large-area electronics. The performance of these devices is critically dependent on the properties of the organic materials used, particularly their ability to transport charge. Doping is a key strategy to enhance the conductivity of organic semiconductors, and benzimidazolium salts have shown considerable promise in this domain.
N-type doping, which involves introducing electron-donating species into an organic semiconductor, is crucial for creating efficient organic electronic devices like organic field-effect transistors (OFETs) and organic solar cells. A derivative of the primary compound, 2-(2-Methoxyphenyl)-1,3-dimethyl-1H-benzoimidazol-3-ium iodide, has been successfully employed as a potent n-type dopant for the well-known n-channel semiconductor, Fullerene C60.
The doping mechanism involves the transfer of electrons from the dopant to the host semiconductor material. Mechanistic studies on related benzimidazole (B57391) (DMBI) and benzimidazolium (DMBI-I) salt dopants suggest a complex reaction that begins with a hydride or hydrogen atom transfer, ultimately leading to the formation of fullerene radical anions, which are responsible for the doping effect. This process effectively increases the number of free charge carriers (electrons) in the C60 film, thereby enhancing its electrical properties.
A direct consequence of successful n-type doping is a significant increase in the electrical conductivity of the semiconductor thin film. Research has demonstrated that co-evaporating 2-(2-Methoxyphenyl)-1,3-dimethyl-1H-benzoimidazol-3-ium iodide with Fullerene C60 produces highly conductive thin films.
Table 1: Conductivity of Doped Fullerene C60 Thin Films This interactive table summarizes the enhanced conductivity of Fullerene C60 thin films when doped with a benzimidazolium salt derivative.
| Dopant | Host Material | Doping Concentration (wt%) | Maximum Conductivity (S/cm) |
|---|---|---|---|
| 2-(2-Methoxyphenyl)-1,3-dimethyl-1H-benzoimidazol-3-ium iodide | Fullerene C60 | 8.0 | 5.5 |
| Benzimidazolium (DMBI-I) salts | Fullerene C60 | Not Specified | up to 5 |
A major challenge in the field of organic electronics is the environmental instability of many n-type dopants and doped materials. Many effective n-dopants are highly reactive and degrade quickly upon exposure to air and moisture, which complicates device fabrication and limits long-term performance.
The benzimidazolium salt 2-(2-Methoxyphenyl)-1,3-dimethyl-1H-benzoimidazol-3-ium iodide offers a significant advantage in this regard. It has been shown to be an air-stable n-type dopant. This stability means it can be stored and handled in ambient conditions for extended periods without significant degradation. This property is highly desirable as it simplifies the manufacturing process of organic electronic devices and enhances their operational lifetime and reliability.
Self-Assembled Monolayers (SAMs) Formation
1H-Benzimidazolium, 1,3-dimethyl-, iodide serves as a key precursor in the synthesis of N-heterocyclic carbenes (NHCs). NHCs are a class of persistent carbenes that can form strong bonds with metal surfaces. This property has made them excellent candidates for the formation of self-assembled monolayers (SAMs), which are highly ordered molecular layers that spontaneously form on a substrate.
The benzimidazolium salt is deprotonated using a base to generate the corresponding NHC. This carbene can then be deposited onto a surface, such as gold, where it forms a robust and densely packed monolayer. These NHC-based SAMs are more thermally stable than traditional thiol-based SAMs, making them suitable for applications that require greater durability. The ability to form these stable SAMs is critical for modifying surface properties, creating protective coatings, and fabricating molecular electronic components.
Exploration in Conductive and Ferroelectric Materials
The applications of this compound and its parent structures extend into the broader exploration of advanced functional materials. As discussed, its derivatives are highly effective in creating conductive organic materials through n-type doping. Beyond this, the core benzimidazole structure has been identified as a promising component for a different class of functional materials: organic ferroelectrics.
Ferroelectric materials possess a spontaneous electric polarization that can be reversed by an external electric field. While traditionally dominated by inorganic ceramics, there is a growing interest in developing organic ferroelectrics due to their potential for use in flexible electronics, sensors, and data storage. Recent research has discovered above-room-temperature ferroelectricity in the broader family of benzimidazole molecules. nih.govu-tokyo.ac.jp Studies have shown that compounds like 2-methylbenzimidazole exhibit high electric polarization (5-10 μC cm⁻²) and thermal stability up to 400 K. nih.gov This discovery opens a new avenue for materials design, where the benzimidazole framework, the core of this compound, is being explored for creating novel, low-cost, and environmentally friendly ferroelectric devices. nih.govu-tokyo.ac.jp
Potential in Separation and Transportation Technologies
The unique chemical structure of benzimidazole-based compounds also makes them suitable for applications in separation and transport. The nitrogen-containing heterocyclic ring can be incorporated into larger porous structures, such as metal-organic frameworks (MOFs), to create materials with selective adsorption properties.
Specifically, hybrid Benzimidazole-Dichloroimidazole Zeolitic Imidazolate Frameworks (ZIFs) have been integrated into mixed matrix membranes for gas separation. These membranes have demonstrated enhanced permeability for CO2, allowing for effective CO2/N2 separation. Furthermore, certain benzimidazolium-based organic cages have been studied for their ability to act as anion transporters across lipid bilayer membranes. This function is being explored for its potential in developing new antimicrobial agents by disrupting cellular anion balance, but it also highlights the fundamental potential of these structures in facilitating ion transport, a key process in various separation and purification technologies.
Mechanistic Insights into Reactivity
Proton Transfer Processes in Catalytic Cycles
The catalytic activity of N-heterocyclic carbenes derived from 1,3-dimethyl-1H-benzimidazolium iodide is fundamentally reliant on proton transfer events. These processes are integral to the generation of the active carbene species and the progression of the catalytic cycle. The initial step involves the deprotonation of the benzimidazolium salt at the C2 position by a base to form the highly reactive N-heterocyclic carbene.
Once the NHC is formed, a key mechanistic feature in many of its catalytic cycles, such as the benzoin (B196080) condensation or the Stetter reaction, is the formation of the Breslow intermediate. This intermediate is generated through the nucleophilic attack of the carbene on an aldehyde, followed by a crucial intramolecular proton transfer from the former aldehydic carbon to the oxygen atom. Mechanistic studies on related NHC-catalyzed reactions have provided evidence that this proton transfer can be the first irreversible step in the catalytic cycle. The rate of this proton transfer can be influenced by the nature of the base used and the solvent system. For instance, in some systems, the rate-determining step has been identified as the abstraction of a proton by a hydroxide (B78521) ion to yield an ylide intermediate.
The general mechanism for the formation of the Breslow intermediate, a key step involving proton transfer, is outlined below:
| Step | Description | Intermediate |
| 1 | The N-heterocyclic carbene adds nucleophilically to the carbonyl carbon of an aldehyde. | A zwitterionic tetrahedral intermediate is formed. |
| 2 | An intramolecular proton transfer occurs from the carbon atom (the original carbonyl carbon) to the oxygen atom. | The Breslow intermediate, a key nucleophilic species, is generated. |
This proton transfer effectively inverts the polarity of the carbonyl carbon, a phenomenon known as "umpolung," which is central to the synthetic utility of NHC catalysis.
Role of Counterions in Reaction Pathways and Stabilization
The counterion, in this case, iodide (I⁻), though often considered a spectator ion, can play a significant role in influencing the reaction pathways and stability of the catalytic species. The nature of the counterion can affect the solubility, stability, and reactivity of the benzimidazolium salt and the subsequent N-heterocyclic carbene.
In the solid state, the iodide anion is known to participate in hydrogen bonding. For instance, in the crystal structure of 2-hydroxymethyl-1,3-dimethyl-1H-benzimidazol-3-ium iodide, a derivative of the title compound, a distinct O-H···I hydrogen bond connects the cation to the iodide anion, contributing to the stability of the crystal lattice. This ability to accept hydrogen bonds suggests that the iodide ion can also play a role in solution by stabilizing charged intermediates or transition states through similar interactions.
In the context of catalytic cycles, counterions can influence the rate and selectivity of reactions. They can act as proton shuttles, facilitating proton transfer steps, or they can modulate the activity of the catalyst by forming ion pairs with charged intermediates. While the specific effects of the iodide ion in organocatalytic reactions involving 1,3-dimethylbenzimidazol-2-ylidene are not extensively documented, studies on related systems with other counterions have shown that the anion can significantly lower the energy barriers of certain steps in the catalytic cycle.
Furthermore, the iodide ion can participate directly in certain reaction pathways. For example, in the realm of photoredox catalysis, iodide has been shown to form transient electron donor-acceptor complexes upon photoactivation, leading to the generation of radical species. While this may not be the primary role in typical NHC-catalyzed umpolung reactions, it highlights the potential for the counterion to be an active participant under specific reaction conditions. The interaction between the iodide counterion and the benzimidazolium cation can be summarized as follows:
| Type of Interaction | Description | Potential Effect on Reactivity |
| Hydrogen Bonding | The iodide anion can act as a hydrogen bond acceptor. | Stabilization of intermediates and transition states; potential influence on proton transfer rates. |
| Ion Pairing | Formation of an ion pair with the benzimidazolium cation or charged intermediates. | Can affect the solubility and reactivity of the catalyst; may influence the stereoselectivity of a reaction. |
| Redox Activity | Potential to participate in electron transfer processes under specific conditions (e.g., photoredox catalysis). | Can open up alternative reaction pathways involving radical intermediates. |
Q & A
Q. What are the established synthetic routes for 1H-benzimidazolium, 1,3-dimethyl-, iodide, and how do reaction conditions influence yield and purity?
The compound is typically synthesized via alkylation of 1-methylbenzimidazole with methyl iodide. In , the reaction was conducted in dichloromethane at 20°C for 4 days, yielding 73% of the product. However, reports a modified procedure using acetonitrile at 45°C for 24 hours, achieving an 85% yield. The choice of solvent (polar vs. non-polar) and temperature affects reaction kinetics and byproduct formation. Excess methyl iodide (>1.5 equivalents) is recommended to drive the quaternization to completion, but prolonged reaction times may lead to hygroscopic residues requiring careful purification (e.g., repeated ether washes) .
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
- 1H and 13C NMR : Key peaks include the methyl groups (δ ~3.8–4.2 ppm in 1H NMR) and the benzimidazolium backbone protons (δ ~7.7–9.6 ppm). The deshielded proton at δ ~9.6 ppm (NCHN) confirms quaternization .
- IR Spectroscopy : Absorptions at ~3100 cm⁻¹ (C-H stretching) and ~1560–1600 cm⁻¹ (aromatic C=C) are characteristic. The absence of N-H stretches (~3400 cm⁻¹) differentiates the quaternary salt from its precursor .
- X-ray Crystallography : Single-crystal XRD (e.g., CCDC 634383/634384 in ) resolves the planar benzimidazolium core and iodide counterion geometry .
Q. How can purity be optimized during synthesis, and what analytical methods validate it?
Recrystallization from acetonitrile or dichloromethane/ether mixtures reduces impurities. High-resolution mass spectrometry (HRMS) in confirmed the molecular ion ([C₅H₉N₂O]⁺) with a mass accuracy of <5 ppm. Elemental analysis (C, H, N) and ion chromatography (for iodide content) further validate stoichiometric purity .
Advanced Research Questions
Q. How do discrepancies in reported melting points (e.g., 72°C vs. 95°C) arise across studies, and what experimental variables contribute to this?
reports a melting point of 72°C, while cites 95°C. These differences likely stem from hygroscopicity, polymorphic forms, or residual solvents. For instance, slow crystallization from acetonitrile may yield a more stable polymorph. Thermogravimetric analysis (TGA) coupled with differential scanning calorimetry (DSC) can distinguish between decomposition and true melting behavior .
Q. What mechanistic insights explain the role of solvent polarity in the alkylation of benzimidazole derivatives?
Polar aprotic solvents like acetonitrile ( ) enhance nucleophilicity of the benzimidazole nitrogen, accelerating alkylation. In contrast, dichloromethane ( ) may stabilize transition states through weak hydrogen bonding. Computational studies (e.g., DFT) could model solvent effects on activation energy and transition-state geometry.
Q. How can conflicting NMR data (e.g., δ 9.65 ppm unresolved proton in vs. resolved peaks in ) be reconciled? Signal broadening at δ ~9.6 ppm may arise from dynamic exchange processes or paramagnetic impurities. Variable-temperature NMR (VT-NMR) in deuterated DMSO could clarify whether proton exchange between NCHN and solvent is rate-limiting. Deuterium isotope effects or dilution experiments may also suppress exchange broadening .
Q. What strategies mitigate hygroscopicity during storage, and how does moisture affect catalytic applications?
notes hygroscopicity as a key challenge. Storing the compound under inert gas (Ar/N₂) with molecular sieves minimizes water uptake. Moisture can hydrolyze the iodide counterion, releasing HI and altering reactivity in ionic liquid or catalysis applications. Karl Fischer titration quantifies residual water content pre-experiment .
Q. Can DFT calculations predict spectroscopic properties or reaction pathways for this compound?
Yes. demonstrates B3LYP/6-31G* calculations for benzimidazole derivatives, optimizing geometries and simulating NMR/IR spectra. For 1,3-dimethylbenzimidazolium iodide, modeling the iodide’s charge distribution and hydrogen-bonding interactions with the cation could explain solvent-dependent spectral shifts .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
